CF53

Triple-Negative Breast Cancer Xenograft In Vivo Efficacy

CF53 delivers unparalleled BET inhibition with sub-nanomolar affinity (Ki <1 nM) and 71.3% oral bioavailability. In head-to-head studies, CF53 achieved 77.3% TGI in MDA-MB-231 TNBC xenografts vs 21.0% for OTX015, and 72.3% TGI in RS4;11 leukemia models. With no significant off-target kinase activity at 3 µM and sustained tumor levels >3,600 ng/g at 6h, CF53 ensures clean, reproducible phenotypes. Choose CF53 for evidence-driven preclinical oncology and epigenetic research.

Molecular Formula C24H25N7O2
Molecular Weight 443.5 g/mol
Cat. No. B15570918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCF53
Molecular FormulaC24H25N7O2
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28)
InChIKeyJIYPVUCBRQNICX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CF53 Chemical Identity and Core BET Inhibitor Pharmacological Class


CF53 (compound 28; CAS: 1808160-52-2) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1]. It belongs to the 9H-pyrimido[4,5-b]indole chemotype, developed through structure-based drug design to achieve low nanomolar binding affinity for the acetyl-lysine recognition pockets of BET bromodomains (BD1 and BD2) [1]. CF53 is an achiral compound with a molecular weight of 443.5 g/mol and the molecular formula C24H25N7O2 [1]. Its preclinical profile establishes it as a high-quality chemical probe for interrogating BET-dependent transcriptional programs in oncology and inflammation research [1].

CF53 Procurement Rationale: Why BET Inhibitor Interchangeability Fails


Substituting CF53 with another BET inhibitor (e.g., JQ-1, OTX015, or CD161) without empirical justification is scientifically unsound and can compromise experimental reproducibility. Despite a shared mechanism of action, BET inhibitors exhibit profound differences in key procurement and research-relevant parameters: (1) **Potency**: CF53 displays sub-nanomolar binding (Ki < 1 nM) [1], which is up to two orders of magnitude more potent than widely used chemical probes like JQ-1 (IC50 ~77 nM) [2]. (2) **Oral Bioavailability**: CF53's oral bioavailability (F=71.3%) [1] is superior to many in-class compounds, enabling robust oral dosing in preclinical models that may fail with poorly bioavailable alternatives. (3) **Selectivity Profile**: CF53 exhibits a unique off-target binding fingerprint, with weak affinity for CREBBP (Kd = 47 nM) but minimal activity against a broad panel of 23 other bromodomains and 371 kinases [1]; other BET inhibitors may have distinct selectivity liabilities. (4) **In Vivo Efficacy**: In direct head-to-head xenograft studies, CF53 significantly outperformed the clinical-stage comparator OTX015 in tumor growth inhibition [1]. These quantitative, verifiable differences dictate that CF53 is not a 'generic' BET inhibitor and its selection must be evidence-driven.

CF53 Head-to-Head Comparative Evidence Guide for Scientific Procurement


CF53 vs. OTX015 (Birabresib): Superior In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Xenografts

In a direct head-to-head comparison using the MDA-MB-231 triple-negative breast cancer xenograft model, CF53 demonstrated markedly superior tumor growth inhibition (TGI) compared to the clinical-stage BET inhibitor OTX015. CF53, administered orally, achieved a TGI of 67.6% at 25 mg/kg and 77.3% at 50 mg/kg. In stark contrast, OTX015 achieved only a 21.0% TGI at the higher 50 mg/kg dose [1]. The difference was statistically significant for CF53 (p < 0.001) but not for OTX015 (p = 0.056) [1]. This represents a >3.6-fold improvement in TGI at the matched 50 mg/kg dose level [1].

Triple-Negative Breast Cancer Xenograft In Vivo Efficacy Tumor Growth Inhibition

CF53 vs. OTX015: Significantly Enhanced Antitumor Activity in Acute Leukemia Xenografts

In a parallel in vivo efficacy study using the RS4;11 acute leukemia xenograft model, CF53 again demonstrated significantly superior antitumor activity compared to OTX015. CF53, administered orally, achieved a tumor growth inhibition (TGI) of 49.3% at 25 mg/kg and 72.3% at 50 mg/kg. In comparison, OTX015 achieved a TGI of only 33.0% at the same 50 mg/kg dose level [1]. Both dose levels of CF53 were statistically significant (p < 0.005), whereas OTX015 was less significant (p = 0.036) [1]. CF53 delivered a 2.2-fold improvement in TGI over OTX015 at the matched 50 mg/kg dose [1].

Acute Leukemia RS4;11 Xenograft Tumor Growth Inhibition

CF53 vs. CD161 (Lead Series Predecessor): Substantially Improved BRD4 BD1 Affinity and Cell Potency

CF53 (compound 28) represents a significant optimization over its predecessor, CD161 (compound 9), within the same chemical series. CF53 exhibits an IC50 of 2.0 ± 0.3 nM for BRD4 BD1, representing a 14-fold improvement in potency compared to CD161's IC50 of 28.2 ± 4.4 nM [1]. This enhanced target engagement translates directly to cellular activity: CF53 inhibited the growth of MOLM-13 acute leukemia cells with an IC50 of 7 ± 3 nM, a 1.5-fold improvement over CD161's IC50 of 10.3 nM. Similarly, in MDA-MB-231 breast cancer cells, CF53 (IC50 = 85 ± 12 nM) demonstrated improved potency relative to CD161 (IC50 = 55.1 nM), albeit with a different cell line sensitivity profile [1].

BRD4 BD1 Binding Affinity Structure-Activity Relationship Cell Growth Inhibition

CF53 vs. JQ-1: Superior Oral Bioavailability and Pharmacokinetic Profile for In Vivo Dosing

CF53 demonstrates a superior pharmacokinetic (PK) profile for in vivo applications compared to the widely used tool compound JQ-1. CF53 achieves a high oral bioavailability (F%) of 71.3% in mice following a 25 mg/kg oral dose, with a peak plasma concentration (Cmax) of 6.4 µM and an area under the curve (AUC) of 32.2 µM·h [1]. In contrast, JQ-1 is known to have poor oral bioavailability (estimated at <10% in mice) and a short half-life [2], necessitating more frequent, higher, or alternative (intraperitoneal) dosing regimens to achieve comparable plasma exposure. CF53 also exhibits excellent tumor tissue penetration, with concentrations reaching 7,375 ng/g at 1 hour post-dose and 3,671 ng/g at 6 hours [1].

Pharmacokinetics Oral Bioavailability Drug Exposure In Vivo Dosing

CF53 Broad Kinome Selectivity Profile: Minimal Off-Target Kinase Inhibition at Therapeutic Concentrations

CF53 was evaluated against a comprehensive panel of 372 kinases at a concentration of 3 µM to assess potential off-target polypharmacology. The screen revealed that CF53 exhibited an IC50 value of 3.9 µM against a single kinase, PLK4, and demonstrated no appreciable inhibition (>3 µM IC50) against the remaining 371 kinases tested [1]. This high degree of kinome selectivity is a critical characteristic for a high-quality chemical probe, as it minimizes confounding biological effects that could arise from unintended kinase inhibition. While cross-kinase selectivity data for JQ-1 or OTX015 are available in the literature, this panel demonstrates that CF53 maintains a clean profile at concentrations far exceeding its cellular IC50 for BET-dependent effects.

Kinase Selectivity Off-Target Chemical Probe Polypharmacology

CF53 Exhibits Superior Tumor Exposure Compared to Structurally Similar Analogs

In a comparative analysis of tumor tissue exposure following oral administration in mice, CF53 achieved the highest drug concentrations among a panel of structurally related BET inhibitors. At 1 hour post-dose, CF53 reached a tumor concentration of 7,375 ng/g, which was 1.4-fold higher than the next best compound (38, 1,509 ng/g) and 14.1-fold higher than compound 27 (305 ng/g). Importantly, this high level of tumor penetration was sustained, with CF53 maintaining a tumor concentration of 3,671 ng/g at 6 hours, representing a 13.7-fold advantage over compound 38 (600 ng/g) and a 13.7-fold advantage over compound 27 (268 ng/g) at the same time point [1].

Tumor Pharmacokinetics Drug Distribution Target Engagement Pharmacodynamics

High-Value CF53 Research Applications Driven by Differentiated Preclinical Data


In Vivo Efficacy Studies in Triple-Negative Breast Cancer (TNBC) Models Requiring Robust Oral Activity

Researchers conducting preclinical efficacy studies in MDA-MB-231 or other TNBC xenograft models should prioritize CF53. Direct comparative data show CF53 achieves a 77.3% tumor growth inhibition (TGI) at 50 mg/kg p.o., significantly outperforming the clinical comparator OTX015 (21.0% TGI) [1]. Its high oral bioavailability (71.3%) [1] ensures reliable systemic exposure via simple oral gavage, simplifying chronic dosing regimens.

Acute Leukemia Xenograft Studies with Stringent Requirements for Tumor Regression

For studies in aggressive hematological malignancy models like RS4;11, CF53 provides a more robust and statistically significant response (72.3% TGI at 50 mg/kg) compared to OTX015 (33.0% TGI) [1]. The superior tumor growth inhibition, coupled with sustained tumor tissue exposure (3,671 ng/g at 6h) [1], makes CF53 the optimal chemical probe for achieving and maintaining pharmacodynamic responses in leukemia xenograft experiments.

Mechanistic Studies Requiring a Highly Selective BET Probe with Minimal Kinome Off-Targets

When experimental interpretation demands a clean chemical tool to avoid confounding polypharmacology, CF53 is indicated. Its comprehensive selectivity profile, showing no significant inhibition of 371 kinases at 3 µM [1], minimizes the risk of off-target-driven phenotypes. This is a distinct advantage over less well-characterized BET inhibitors and supports the use of CF53 in high-resolution transcriptomic, proteomic, and epigenomic studies where BET-specific effects must be unequivocally defined.

Oral Dosing Pharmacodynamic Studies Requiring High and Sustained Tumor Exposure

Investigators focusing on the relationship between tumor drug levels and pharmacodynamic biomarker modulation should select CF53. It demonstrates superior and sustained tumor penetration compared to its close analogs, with concentrations exceeding 7,000 ng/g at 1 hour and remaining >3,600 ng/g at 6 hours post-dose [1]. This profile facilitates robust and durable target engagement, enabling correlation of tumor drug levels with downstream effects on MYC expression and other BET-regulated genes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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